2-(Difluoromethyl)-6-fluorobenzo[d]oxazole
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Overview
Description
2-(Difluoromethyl)-6-fluorobenzo[d]oxazole is a heterocyclic compound that features a benzoxazole core substituted with difluoromethyl and fluorine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones under acidic or basic conditions to form the benzoxazole ring . Subsequent difluoromethylation and fluorination can be achieved using reagents such as difluoromethyl sulfone and fluorinating agents under controlled conditions .
Industrial Production Methods
Industrial production of 2-(Difluoromethyl)-6-fluorobenzo[d]oxazole may involve scalable synthetic routes that utilize metal-catalyzed reactions or metal-free synthetic strategies. These methods are designed to optimize yield, purity, and cost-effectiveness while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-6-fluorobenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzoxazole core.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the benzoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. Reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different chemical and biological properties .
Scientific Research Applications
2-(Difluoromethyl)-6-fluorobenzo[d]oxazole has a wide range of scientific research applications:
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-6-fluorobenzo[d]oxazole involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl and fluorine groups enhance the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethylated and fluorinated benzoxazoles, such as:
- 2-(Difluoromethyl)-benzoxazole
- 6-Fluorobenzoxazole
- 2-(Trifluoromethyl)-benzoxazole
Uniqueness
2-(Difluoromethyl)-6-fluorobenzo[d]oxazole is unique due to the presence of both difluoromethyl and fluorine substituents, which confer distinct chemical and biological properties. These substituents enhance the compound’s stability, lipophilicity, and ability to form specific interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C8H4F3NO |
---|---|
Molecular Weight |
187.12 g/mol |
IUPAC Name |
2-(difluoromethyl)-6-fluoro-1,3-benzoxazole |
InChI |
InChI=1S/C8H4F3NO/c9-4-1-2-5-6(3-4)13-8(12-5)7(10)11/h1-3,7H |
InChI Key |
OOWRAXRGKQQOGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)OC(=N2)C(F)F |
Origin of Product |
United States |
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